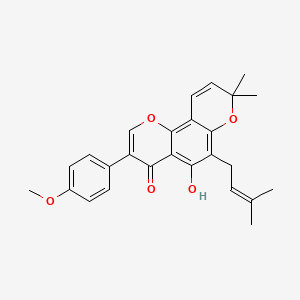

Osajin 4'-methyl ether

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H26O5 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

5-hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one |

InChI |

InChI=1S/C26H26O5/c1-15(2)6-11-18-22(27)21-23(28)20(16-7-9-17(29-5)10-8-16)14-30-25(21)19-12-13-26(3,4)31-24(18)19/h6-10,12-14,27H,11H2,1-5H3 |

InChI Key |

LDARSRVDRQBFHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C=CC(O2)(C)C)C |

Origin of Product |

United States |

Ii. Natural Occurrence and Phytochemistry

Botanical Sources and Distribution of Osajin (B1677503) and its Methylated Analogues

Osajin and its related prenylated isoflavonoids are predominantly found within the plant family Moraceae, particularly in the genera Maclura and Cudrania. The most well-documented source of these compounds is the Osage orange tree, Maclura pomifera (syn. Maclura aurantiaca), which is native to the south-central United States. encyclopedia.pub In this species, the isoflavones osajin and its structural analogue, pomiferin (B1679039), are significant constituents of the fruit and heartwood, comprising 4–6% of the dry weight of these tissues. encyclopedia.pub The typical ratio of osajin to pomiferin in the fruit is approximately 1:2 by weight. encyclopedia.pub These compounds are found throughout the fruit, including the rind. iastate.edu While the natural range of M. pomifera was once restricted to areas like the Red River drainage of Oklahoma, Texas, and Arkansas, its widespread use as a hedge plant has significantly expanded its distribution. encyclopedia.pubwikipedia.org

Another notable botanical source is Cudrania tricuspidata (syn. Maclura tricuspidata), a tree cultivated in East Asia. frontiersin.org Phytochemical investigations have revealed that while xanthones are the major constituents of the roots, the fruits are rich in flavonoids, including a variety of prenylated isoflavonoids. frontiersin.orgnih.gov Compounds isolated from C. tricuspidata fruits include osajin, pomiferin, alpinumisoflavone, and notably, a methylated analogue, 4'-methylalpinumisoflavone. nih.govwikipedia.org The presence of 4'-O-methylated isoflavonoids in C. tricuspidata suggests the existence of enzymatic machinery capable of methylating the 4'-hydroxyl group, a key structural feature of Osajin 4'-methyl ether. nih.govnih.gov The leaves of C. tricuspidata also serve as a source of various prenylated isoflavonoids. nih.govresearchgate.net

While the direct isolation of this compound from a natural source has not been explicitly detailed in available research, its synthesis has been reported, confirming its identity as a stable chemical structure. nih.gov The natural occurrence of its structural precursors (osajin) and other 4'-methylated isoflavonoids in the same plant family strongly supports its potential as a naturally occurring, albeit likely minor, metabolite.

Table 1: Botanical Sources of Osajin and Related Isoflavonoids

| Botanical Source | Family | Plant Part(s) | Key Isoflavonoids Isolated | Reference(s) |

|---|---|---|---|---|

| Maclura pomifera | Moraceae | Fruit, Wood | Osajin, Pomiferin | encyclopedia.pubencyclopedia.pubmdpi.com |

| Cudrania tricuspidata | Moraceae | Fruit, Leaves, Root Bark | Osajin, Pomiferin, Alpinumisoflavone, 4'-Methylalpinumisoflavone, 6,8-Diprenylorobol | frontiersin.orgnih.govnih.govwikipedia.org |

| Derris robusta | Fabaceae | Herb | Osajin | wikipedia.org |

| Flemingia philippinensis | Fabaceae | Roots | Osajin | wikipedia.org |

Biosynthetic Pathways Leading to Isoflavonoids and Methyl Ether Formation

The biosynthesis of this compound is an extension of the well-characterized isoflavonoid (B1168493) pathway, which itself is a branch of the general phenylpropanoid pathway. The process involves the formation of a core isoflavone (B191592) structure, followed by modifications such as prenylation and methylation.

The journey to isoflavonoids begins with the shikimate pathway, which produces the aromatic amino acid phenylalanine. wikipedia.orgmdpi.com The general phenylpropanoid pathway then converts phenylalanine into 4-coumaroyl-CoA, a central intermediate for a vast array of plant secondary metabolites. wikipedia.orgnih.gov This conversion is a three-step process:

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from phenylalanine to produce cinnamic acid. encyclopedia.pubnih.gov

Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, introduces a hydroxyl group onto the 4-position of the phenyl ring, yielding p-coumaric acid. encyclopedia.pubnih.gov

Activation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching it to coenzyme A, forming the high-energy thioester 4-coumaroyl-CoA. encyclopedia.pubwikipedia.org

This activated molecule is the primary building block for the flavonoid skeleton. Chalcone synthase (CHS), a key enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form a C15 intermediate called naringenin (B18129) chalcone. encyclopedia.pubnih.gov Chalcone isomerase (CHI) then cyclizes this intermediate to form the flavanone (B1672756) naringenin, which is the direct precursor for the isoflavonoid branch. encyclopedia.pub

The formation of this compound from its osajin precursor requires a specific methylation event. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the acceptor molecule. nih.gov

The key step is the methylation of the hydroxyl group at the 4'-position of the B-ring of the isoflavone structure. Two primary enzymatic routes have been identified for this 4'-O-methylation in legumes:

Isoflavone 4'-O-methyltransferase (I4'OMT): This enzyme acts directly on the fully formed isoflavone. For example, it can methylate the 4'-hydroxyl group of isoflavones like daidzein (B1669772) or genistein (B1671435) to produce formononetin (B1673546) or biochanin A, respectively. expasy.orgfrontiersin.org

2-Hydroxyisoflavanone (B8725905) 4'-O-methyltransferase (HI4'OMT): This enzyme acts earlier in the pathway, methylating the 4'-hydroxyl group of the 2-hydroxyisoflavanone intermediate, which is the direct product of the isoflavone synthase (IFS) enzyme. nih.govoup.com The resulting 2-hydroxy-4'-methoxyisoflavanone is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the 4'-O-methylated isoflavone. nih.govoup.com

In the context of this compound, an OMT would catalyze the transfer of a methyl group from SAM to the 4'-hydroxyl group of osajin. The presence of 4'-O-methylalpinumisoflavone in Cudrania tricuspidata strongly indicates that this plant possesses the necessary 4'-O-methyltransferase activity to perform such a reaction on prenylated isoflavones. nih.gov

Table 2: Key Enzymes in Isoflavonoid and Methyl Ether Biosynthesis

| Enzyme | Abbreviation | Function | Pathway Stage | Reference(s) |

|---|---|---|---|---|

| Phenylalanine Ammonia-lyase | PAL | Phenylalanine → Cinnamic acid | General Phenylpropanoid | encyclopedia.pubfrontiersin.org |

| Cinnamate-4-hydroxylase | C4H | Cinnamic acid → p-Coumaric acid | General Phenylpropanoid | encyclopedia.pubfrontiersin.org |

| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric acid → 4-Coumaroyl-CoA | General Phenylpropanoid | encyclopedia.pubwikipedia.org |

| Chalcone Synthase | CHS | 4-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin Chalcone | Flavonoid/Isoflavonoid | encyclopedia.pubencyclopedia.pub |

| Isoflavone Synthase | IFS | Flavanone → 2-Hydroxyisoflavanone | Isoflavonoid Entry Point | nih.govresearchgate.net |

| Isoflavone 4'-O-methyltransferase | I4'OMT | 4'-Hydroxylation of isoflavone | Methylation | expasy.orgfrontiersin.org |

| 2-Hydroxyisoflavanone 4'-O-methyltransferase | HI4'OMT | 4'-Hydroxylation of 2-hydroxyisoflavanone intermediate | Methylation | nih.govoup.com |

The production and accumulation of isoflavonoids, including osajin and its derivatives, are not static but are dynamically regulated by a combination of genetic and environmental factors. The expression of genes encoding the biosynthetic enzymes is tightly controlled and can be induced by various stimuli. frontiersin.orgnih.gov

Genetic Regulation: The biosynthesis of these compounds is dependent on the coordinated expression of multiple gene families, including PAL, CHS, IFS, and OMTs. The presence, absence, or differential expression of specific genes within these families can lead to the diverse profiles of isoflavonoids seen across different plant species and even within different tissues of the same plant. frontiersin.orgnih.gov For instance, the accumulation of isoflavonoids is a hallmark of legumes, but they are also found in non-legume families like Moraceae, indicating a complex evolutionary history of these genetic pathways.

Environmental Factors: The accumulation of isoflavonoids is often part of a plant's defense response to both biotic and abiotic stresses. frontiersin.org Studies have shown that factors such as:

UV Radiation: Exposure to UV light can upregulate the phenylpropanoid pathway, leading to increased flavonoid and isoflavonoid production as a protective measure. frontiersin.orgnih.gov

Pathogen Attack: Fungal or bacterial infection is a potent inducer of phytoalexins, many of which are isoflavonoids. The plant ramps up production of these antimicrobial compounds at the site of infection. frontiersin.org

Nutrient Availability: Deficiencies in nutrients like nitrogen and phosphorus can influence the regulation of secondary metabolism, including the isoflavonoid pathway. frontiersin.org

Other Abiotic Stresses: Factors like temperature and heavy metal presence can also impact the accumulation of flavonoids and isoflavonoids. nih.gov

In Cudrania tricuspidata, for example, the content of active compounds has been shown to vary depending on environmental factors at different cultivation sites, highlighting the interplay between the plant's genetics and its growing environment in determining its final phytochemical profile. nih.gov

Iii. Isolation and Purification Methodologies

Advanced Extraction Techniques from Complex Biological Matrices

The initial and most critical step in isolating Osajin (B1677503) 4'-methyl ether is the extraction from its biological source, typically plant tissue. The selection of an appropriate extraction method is paramount to ensure high recovery and yield of the target compound while minimizing the co-extraction of impurities.

Conventional solvent extraction is a widely employed technique for obtaining isoflavonoids from plant materials. mdpi.com The efficacy of this method is highly dependent on the choice of solvent, which is selected based on the polarity and solubility of the target compound. For prenylated isoflavones like osajin and its derivatives, which are relatively nonpolar, solvents such as diethyl ether, ethyl acetate (B1210297), acetone (B3395972), and methanol (B129727) are commonly used. mdpi.commdpi.comuiw.edu

A typical procedure involves the maceration or Soxhlet extraction of dried and ground plant material. For instance, osajin and its related isoflavone (B191592), pomiferin (B1679039), are effectively extracted from the fruits of Maclura pomifera using a Soxhlet apparatus with diethyl ether or by soaking the material in ethyl acetate. mdpi.comuiw.edudigitellinc.com An initial extraction with a nonpolar solvent like petroleum ether or hexane (B92381) is often performed to defat the plant material, thereby removing lipids and other nonpolar impurities before the main extraction. mdpi.com

Following the initial extraction, the crude extract is often subjected to liquid-liquid partitioning to further purify the target compounds. This involves dissolving the extract in a solvent system (e.g., methanol-water) and partitioning it against an immiscible solvent (e.g., hexane or ethyl acetate) to separate compounds based on their differential solubilities. cdnsciencepub.com

Table 1: Solvent Systems Used in the Extraction of Osajin and Related Isoflavonoids

| Plant Source | Extraction Method | Solvent System | Target Compounds | Reference |

| Maclura pomifera | Soxhlet Extraction | 1. Petroleum Ether (defatting) 2. Diethyl Ether | Osajin, Pomiferin | mdpi.com |

| Maclura pomifera | Soaking/Maceration | Ethyl Acetate | Osajin, Pomiferin | uiw.edu |

| Maclura pomifera | Soxhlet Extraction | Diethyl Ether | Osajin, Pomiferin | digitellinc.com |

| Maclura pomifera | Sonication | Methanol | Osajin, Pomiferin | nih.gov |

| General Plant Material | Heated Reflux | 50% Methanol with 1.2 M HCl | Flavonoid Aglycones | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Supercritical Fluid Extraction (SFE) presents a green and efficient alternative to traditional solvent-based methods. nih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical CO₂ is favored due to its non-toxic nature, moderate critical temperature (31.1 °C) and pressure (73.8 bar), and the ease with which it can be removed from the extract. nih.gov

While supercritical CO₂ is effective for nonpolar compounds, its efficiency in extracting more polar compounds like isoflavonoids can be limited. researchgate.net To overcome this, a polar co-solvent, or "modifier," such as ethanol (B145695) or methanol, is often added to the CO₂. researchgate.netnih.gov This modification increases the solvating power of the supercritical fluid, enabling the efficient extraction of moderately polar compounds like Osajin 4'-methyl ether. nih.govgoogle.com SFE has been successfully applied to extract isoflavones from various plant sources, including soybeans, and prenylated flavonoids from licorice root, demonstrating its applicability for this class of compounds. researchgate.netgoogle.com The optimization of SFE parameters, including pressure, temperature, CO₂ flow rate, and the percentage of modifier, is crucial for achieving high extraction yields. nih.govnih.gov

Table 2: Exemplary Supercritical Fluid Extraction (SFE) Conditions for Isoflavonoids

This table is interactive. Click on the headers to sort the data.

Chromatographic Separation Strategies

Following extraction, the crude mixture contains the target compound along with numerous other structurally similar molecules. Chromatographic techniques are therefore essential to isolate and purify this compound to a high degree.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and preparative purification of isoflavonoids. uiw.edunih.gov Reversed-phase HPLC is the most common mode used for these compounds.

For the separation of osajin and pomiferin from Maclura pomifera extracts, a validated HPLC method utilizes a reversed-phase C18 column with a gradient mobile phase consisting of water (containing 0.1% formic acid) and acetonitrile (B52724). nih.govnih.gov The detection is typically performed using a UV detector at a wavelength around 274 nm, which is near the absorption maximum for these isoflavones. nih.gov The purity of fractions can be readily assessed, and HPLC-guided purification allows for the isolation of compounds with high purity (e.g., >98%). digitellinc.comuiw.edu

Table 3: Typical HPLC Parameters for the Analysis of Osajin and Related Isoflavonoids

This table is interactive. Click on the headers to sort the data.

For larger-scale purification, preparative column chromatography and countercurrent chromatography (CCC) are highly effective.

Open column chromatography using silica (B1680970) gel is a classical and effective method for the initial fractionation of the crude extract. A step-gradient elution with a solvent system like hexane-ethyl acetate allows for the separation of osajin and pomiferin based on their polarity differences. digitellinc.comresearchgate.net Further purification can be achieved using additional chromatographic steps, for example, on an Alumina-B cartridge, which can selectively retain pomiferin while allowing osajin to be eluted. digitellinc.com

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus eliminating issues of irreversible adsorption of the sample. mdpi.com It is particularly well-suited for the preparative separation of natural products like flavonoids. The selection of a suitable two-phase solvent system is the most critical step. Systems composed of mixtures like n-hexane-ethyl acetate-methanol-water have been successfully used to separate various flavonoids and are applicable to the purification of prenylated isoflavonoids. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique used for the qualitative and quantitative analysis of phytochemicals in plant extracts. turkjps.orgnih.gov For isoflavonoids, HPTLC is used for rapid screening and to determine the major bioactive components in an extract. nih.gov

In the analysis of Maclura pomifera extracts, HPTLC has been used to identify osajin as a major ingredient. turkjps.orgnih.gov The separation is typically performed on silica gel plates, and a developing solvent system such as hexane:ethyl acetate (1:1) is used to resolve the components. uiw.edu The spots are visualized under UV light or by using specific spray reagents. HPTLC can also be used for quantitative analysis by using a densitometer to measure the intensity of the chromatographic bands. scispace.com

Purity Assessment and Sample Preparation for Downstream Analysis

Following the synthesis or isolation of this compound, a rigorous assessment of its purity is paramount before its use in any subsequent research or application. This process involves the use of multiple analytical techniques to detect and quantify the target compound as well as any potential impurities, such as starting materials, reagents, or by-products from the synthesis. Concurrently, appropriate sample preparation is crucial to ensure that the analytical data obtained is accurate and reproducible. The methodologies employed are tailored to the physicochemical properties of isoflavonoids and the specific requirements of the downstream analytical instrumentation.

Purity Assessment Techniques

The purity of an this compound sample is typically determined using a combination of chromatographic and spectroscopic methods. Each technique provides a different perspective on the sample's composition, and together they offer a comprehensive purity profile.

Chromatographic Methods: Chromatography is a cornerstone for purity assessment, separating the target compound from impurities based on differential partitioning between a mobile and a stationary phase.

Thin-Layer Chromatography (TLC): TLC is often used as a rapid, qualitative method to monitor the progress of a reaction or the fractions from column chromatography. lookchem.comupdatepublishing.com For isoflavonoids, silica gel plates are common, and the components are visualized under UV light or by staining with reagents like vanillin/H2SO4. updatepublishing.com The retention factor (Rf) value provides an initial indication of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis. A reversed-phase HPLC (RP-HPLC) method, often coupled with a Diode-Array Detector (DAD), allows for both quantification and peak purity analysis of isoflavones like osajin. researchgate.net The DAD can acquire spectra across a range of wavelengths, helping to identify and confirm the homogeneity of the chromatographic peak corresponding to this compound. researchgate.net Typical conditions involve a C8 or C18 column with a gradient elution system. researchgate.net

| Parameter | Typical Conditions for Isoflavone Analysis | Reference |

| Column | Reversed-phase C8 or C18 | researchgate.net |

| Mobile Phase | Gradient of acetonitrile in water (often with 0.1% formic acid) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | Diode-Array Detector (DAD) at ~274-280 nm | researchgate.net |

| Purity Standard | ≥95.0% by HPLC area is a common specification for chemical standards. sigmaaldrich.cn |

Spectroscopic Methods: Spectroscopic techniques are indispensable for confirming the structural identity of the purified compound and ensuring it is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity confirmation. lookchem.combhu.ac.in The NMR spectrum of a highly pure sample will show sharp signals corresponding to the protons and carbons of this compound, with minimal or no peaks attributable to impurities. lookchem.com For instance, the presence of two methoxy (B1213986) group singlets in the ¹H NMR spectrum would be a key indicator for this specific ether. lookchem.com

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the compound, which helps to confirm its molecular weight. neu.edu.tr When coupled with a chromatographic technique (e.g., LC-MS), it becomes a highly sensitive and specific tool for identifying the main compound and any co-eluting impurities. researchgate.net Techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for isoflavonoids. researchgate.net

| Technique | Observed Data for Related Isoflavone Dimethyl Ether | Significance | Reference |

| ¹H NMR (in CCl₄) | δ 3.78, 3.83 (2 s, 6H, -OCH₃) | Confirms the presence of two methoxy groups. | lookchem.com |

| δ 6.87 (d, J = 9 Hz, 2H) | Aromatic protons on ring B. | lookchem.com | |

| δ 7.44 (d, J = 9 Hz, 2H) | Aromatic protons on ring B. | lookchem.com | |

| Mass Spec (m/e) | 404 (for Osajin) | Provides the molecular ion peak, confirming molecular weight. | lookchem.com |

| IR (νₘₐₓ) | ~1660, 1625, 1595 cm⁻¹ | Indicates presence of carbonyl and aromatic ring structures. | lookchem.com |

Physical Constants: The melting point (mp) of a crystalline solid is a classic indicator of purity. A sharp melting point range that corresponds to the literature value suggests a high degree of purity, whereas a broad and depressed melting range indicates the presence of impurities. lookchem.com

Sample Preparation for Downstream Analysis

Proper sample preparation is critical to avoid introducing contaminants and to ensure the sample is compatible with the analytical instrument. organomation.com

For HPLC/LC-MS Analysis: The purified, solid sample of this compound must be accurately weighed and dissolved in a high-purity solvent, such as HPLC-grade methanol or acetonitrile. organomation.comsigmaaldrich.com The choice of solvent should ensure complete dissolution and compatibility with the HPLC mobile phase to prevent precipitation in the system. organomation.com The sample concentration is adjusted to fall within the linear dynamic range of the detector. It is standard practice to filter the sample solution through a syringe filter (e.g., 0.22 or 0.45 µm) before injection to remove any particulate matter that could damage the HPLC column or system.

For NMR Analysis: For NMR spectroscopy, the sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃; methanol-d₄; acetone-d₆). lookchem.com The choice of solvent is important as it must dissolve the analyte without having signals that overlap with key resonances of the compound. A sufficient concentration is required to obtain a good signal-to-noise ratio in a reasonable time. Sometimes, derivatization, such as conversion to trimethylsilyl (B98337) (TMS) ethers, can be performed to enhance the solubility and improve the quality of NMR spectra for flavonoids, though this is more common for parent compounds with free hydroxyls. utexas.edu

For Mass Spectrometry: When not coupled to a liquid chromatograph, the sample can be prepared by dissolving it in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion. The concentration is typically very low, in the parts-per-million (ppm) or parts-per-billion (ppb) range, depending on the sensitivity of the instrument and the ionization efficiency of the analyte.

By employing these rigorous purity assessment and sample preparation protocols, researchers can be confident in the quality of the this compound being used for further investigation.

Iv. Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the unequivocal determination of a compound's molecular formula. copernicus.org

While specific experimental HRMS data for Osajin (B1677503) 4'-methyl ether is not extensively detailed in currently available literature, its molecular formula can be deduced from its parent compound, Osajin (C₂₅H₂₄O₅). The methylation of the 4'-hydroxyl group adds a methyl group (CH₃) and removes a hydrogen atom, leading to a net addition of CH₂. This results in the molecular formula C₂₆H₂₆O₅ for Osajin 4'-methyl ether. From this formula, the theoretical exact mass can be calculated, which is a fundamental parameter for its identification in mass spectrometry analysis. rsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₆H₂₆O₅ |

| Calculated Exact Mass (Monoisotopic) | 418.1780 Da |

| Calculated m/z for [M+H]⁺ | 419.1853 |

| Calculated m/z for [M+Na]⁺ | 441.1672 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide essential information about the functional groups and conjugated π-electron systems within a molecule, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of bonds within a molecule, with specific functional groups absorbing infrared radiation at characteristic frequencies. upi.edu For this compound, the IR spectrum is predicted to display several key absorption bands. The most significant difference compared to its parent compound, Osajin, would be the absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which corresponds to the phenolic O-H stretching vibration. upi.edu The presence of the 4'-methoxy group would introduce characteristic C-O stretching bands for an aryl alkyl ether. chemicalbook.com

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100–3000 | Stretching |

| Aliphatic C-H (in prenyl and pyran rings) | 3000–2850 | Stretching |

| Conjugated Ketone (C=O) | 1650–1630 | Stretching |

| Aromatic C=C | 1600–1450 | Stretching |

| Aryl Alkyl Ether (Ar-O-CH₃) | 1275–1200 (asymmetric) & 1075-1020 (symmetric) | Stretching |

| Pyran Ring Ether (C-O-C) | 1150–1085 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly for conjugated systems known as chromophores. libretexts.org Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra, referred to as Band I (300-380 nm) and Band II (240-280 nm). nepjol.info Band I is associated with the cinnamoyl system (B-ring and the heterocyclic C-ring), while Band II relates to the benzoyl system (A-ring). nepjol.info

For this compound, the chromophoric system is extensive. Methylation of the 4'-hydroxyl group on the B-ring would be expected to cause a slight hypsochromic (blue) shift in Band I compared to Osajin, as the free hydroxyl group is a more powerful auxochrome than a methoxy (B1213986) group.

| Absorption Band | Associated Chromophore | Predicted λmax Range (nm) |

|---|---|---|

| Band I | B-ring cinnamoyl system | ~300-330 |

| Band II | A-ring benzoyl system | ~260-270 |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute configuration and conformational details. wikipedia.orgnih.gov

A crystal structure for this compound has not been reported in the surveyed scientific literature. However, the crystal structure of its parent compound, Osajin, has been elucidated, providing a valuable model for understanding its likely solid-state conformation. researchgate.net Osajin crystallizes with two independent molecules in the asymmetric unit, and its structure reveals a nearly planar benzopyranone ring system. researchgate.net In the crystal, molecules of Osajin are linked into dimers by intermolecular O—H⋯O hydrogen bonds. researchgate.net

V. Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Osajin (B1677503) 4'-methyl ether

The complete laboratory synthesis of Osajin 4'-methyl ether from simple, commercially available starting materials is a complex undertaking that requires a carefully planned multi-step strategy. Recent advancements have led to the successful total synthesis of its parent compound, osajin, providing a clear pathway to obtaining the 4'-methylated derivative.

Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is mentally broken down into simpler precursors. amazonaws.comdeanfrancispress.comscribd.comsathyabama.ac.in For osajin and its derivatives, the key retrosynthetic disconnections focus on the formation of the isoflavone (B191592) core and the introduction of the prenyl groups.

A logical retrosynthetic strategy for osajin (and by extension, this compound) involves disconnecting the molecule at several key points. researchgate.netresearchgate.net The primary disconnections are typically made at the ether linkages of the pyran ring and the bond connecting the B-ring to the chromenone core. This leads to simpler intermediates that can be constructed through well-established synthetic reactions. The strategy often involves the synthesis of a central chromenone core, followed by the attachment of the B-ring via a coupling reaction and subsequent prenylation and cyclization steps. researchgate.net

Key Strategic Bond Formations:

C-C Bond Formation (B-ring attachment): A crucial step is the formation of the bond between the chromenone core and the 4-methoxyphenyl (B3050149) group (the B-ring). This is commonly achieved through a Suzuki coupling reaction. researchgate.netnih.gov

C-O Bond Formation (Pyran Ring): The formation of the dihydropyran ring is another critical transformation. This can be accomplished through an intramolecular iodoetherification followed by an elimination reaction. researchgate.netnih.gov

Prenylation: The introduction of the prenyl group at the C-6 position is a defining feature of osajin's structure. This is often achieved through a Claisen rearrangement of a propargyl ether. researchgate.netmdpi.com

The total synthesis of osajin, and subsequently this compound, relies on a sequence of powerful and reliable chemical reactions. A recently reported total synthesis of osajin highlights a convergent approach employing several key transformations. researchgate.netnih.govnih.gov

A representative synthetic sequence involves:

Aldol (B89426) Condensation and Intramolecular Iodoetherification/Elimination: This sequence is used to construct the core tricyclic pyranochromenone structure. An aldol reaction between appropriate precursors establishes the basic carbon framework, which then undergoes an intramolecular iodoetherification to form the pyran ring. Subsequent elimination of iodine furnishes the desired unsaturated pyran ring system. researchgate.netnih.gov

Suzuki Coupling: To attach the B-ring, a Suzuki coupling reaction is employed. This palladium-catalyzed cross-coupling reaction efficiently joins an organoboron compound (e.g., (4-methoxyphenyl)boronic acid) with a halide or triflate derivative of the chromenone core. researchgate.netnih.gov The optimization of the Suzuki coupling reaction is crucial for achieving a high yield of the desired product.

Table 1: Optimization of Suzuki Coupling Reaction Conditions for an Analogous System

| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 80 | 65 |

| 2 | PdCl2(dppf) | K2CO3 | 1,4-Dioxane/H2O | 50 | 86 |

| 3 | Pd(OAc)2 | Cs2CO3 | Toluene | 100 | 72 |

Data adapted from a study on a similar molecular framework. researchgate.net

Claisen Rearrangement: The introduction of the prenyl group at the C-6 position is accomplished through a regioselective Claisen rearrangement. researchgate.netmdpi.com A propargyl ether is first formed at the C-7 hydroxyl group. Upon heating in a high-boiling solvent like diethylaniline, this intermediate undergoes a unipd.itunipd.it-sigmatropic rearrangement to install the prenyl group at the C-6 position, followed by cyclization to form the angularly fused dimethylpyran ring characteristic of osajin. researchgate.net

To obtain this compound from the synthesized osajin, a regioselective methylation of the 4'-hydroxyl group on the B-ring is required. This step must be performed without affecting the other hydroxyl group at the C-5 position.

The choice of methylating agent and reaction conditions is critical to ensure selectivity. Common methylating agents include dimethyl sulfate (B86663) (DMS) and methyl iodide. The basicity of the reaction medium also plays a significant role.

A well-established method for the methylation of phenolic hydroxyl groups involves the use of dimethyl sulfate and an anhydrous base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972). insaindia.res.in This method is generally effective for most phenolic hydroxyls.

In cases where direct selective methylation is challenging, a protecting group strategy can be employed. The more reactive or accessible hydroxyl group is temporarily blocked with a protecting group, allowing the desired hydroxyl group to be methylated. The protecting group is then removed in a subsequent step.

For flavonoids, the C-5 hydroxyl group is often chelated with the C-4 carbonyl group, which can influence its reactivity. However, to ensure exclusive methylation at the 4'-position, one could consider protecting the C-5 hydroxyl group. A common protecting group for phenols is the benzyl (B1604629) group, which can be introduced using benzyl bromide and a base. After methylation of the 4'-hydroxyl group, the benzyl group can be removed by hydrogenolysis.

Alternatively, selective methylation can sometimes be achieved by carefully controlling the stoichiometry of the methylating agent and the reaction time, exploiting the potential difference in acidity and steric hindrance between the C-5 and C-4' hydroxyl groups.

Regioselective Methylation Protocols for the 4'-Hydroxyl Group

Semi-Synthetic Modifications from Related Natural Products

An alternative and often more practical approach to obtaining this compound is through the semi-synthesis from readily available, structurally related natural products. The primary starting materials for this purpose are osajin and pomiferin (B1679039), which can be isolated in significant quantities from the fruit of the Osage orange tree (Maclura pomifera). unipd.itnih.govuiw.edunih.gov

The conversion of osajin to this compound is a straightforward one-step methylation reaction. As osajin already possesses the complete carbon skeleton, the task simplifies to the selective methylation of the 4'-hydroxyl group.

Reaction Scheme:

Osajin + CH₃I (or (CH₃)₂SO₄) / Base → this compound

The challenge, as in the final step of the total synthesis, lies in achieving regioselectivity. The C-5 hydroxyl group in osajin is chelated to the adjacent carbonyl, which reduces its nucleophilicity compared to the 4'-hydroxyl group. This inherent difference in reactivity can often be exploited to achieve selective methylation at the 4'-position under carefully controlled conditions. For instance, using a slight excess of a methylating agent like methyl iodide in the presence of a mild base such as potassium carbonate in acetone can favor the formation of the 4'-methyl ether. insaindia.res.in

Similarly, pomiferin, which has an additional hydroxyl group at the 3' position, can also serve as a precursor. However, this would require a more complex strategy involving selective protection of the 3' and 5' hydroxyl groups before methylation of the 4'-hydroxyl group, making osajin the more direct and efficient starting material for this semi-synthetic route. Several studies have focused on the semi-synthetic modification of osajin and pomiferin to create various derivatives, demonstrating the feasibility of such chemical transformations. unipd.itnih.govmdpi.com

Design and Synthesis of this compound Analogues and Prodrugs

The core structure of Osajin, a prenylated isoflavone, offers numerous sites for chemical modification. nih.gov The synthesis of analogues of the parent compound, Osajin, provides a blueprint for how this compound could be similarly modified. The total synthesis of Osajin and its analogues has been achieved through key steps including Suzuki coupling reactions to build the core tricyclic structure, followed by chemoselective propargylation and Claisen rearrangement to introduce the characteristic prenyl-derived ring system. nih.govresearchgate.net

Structural Modifications for Modulated Biological Activity

The primary goal of creating analogues of this compound is to fine-tune its interaction with biological targets, thereby enhancing its therapeutic effects or reducing off-target activity. Research on related flavonoids demonstrates that even minor structural changes can lead to significant shifts in biological function, such as anti-inflammatory activity. nih.govresearchgate.net

A study focused on the synthesis of Osajin and Scandenone analogues revealed that modifications to the flavonoid core could significantly impact their ability to suppress inflammatory markers like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.net By applying these synthetic strategies to an this compound starting scaffold, a diverse library of analogues could be generated. Potential modifications include altering the substitution pattern on the B-ring or modifying the prenyl-derived pyran ring.

For instance, the synthesis of various analogues involves reacting a key tricyclic intermediate with different boronic acids in a Suzuki coupling reaction or altering the groups attached to the pyran ring. nih.gov The resulting compounds have shown a range of anti-inflammatory potencies. This suggests that similar modifications to this compound could yield analogues with modulated, and potentially enhanced, biological profiles.

Table 1: Potential Structural Modifications of this compound and their Predicted Impact on Biological Activity (Based on Osajin Analogue Studies)

| Modification Site | Type of Modification | Synthetic Strategy | Anticipated Effect on Biological Activity | Reference |

| B-ring | Introduction of various substituents (e.g., halogens, alkyl groups) | Suzuki coupling with substituted phenylboronic acids | Modulation of potency and selectivity for specific biological targets. | nih.gov |

| A-ring Hydroxyls | Selective protection/deprotection or alkylation | Standard protecting group chemistry | Alteration of hydrogen bonding interactions with target proteins. | nih.gov |

| Prenyl-derived Pyran Ring | Alteration of substituents on the dimethylpyran ring | Modification of the propargylation/Claisen rearrangement sequence | Changes in lipophilicity and steric bulk, affecting target binding and cell permeability. | nih.govresearchgate.net |

| Core Scaffold | Isomeric variations (e.g., linear vs. angular pyran ring attachment) | Control of regioselectivity during Claisen rearrangement/cyclization | Significant changes in the overall 3D shape of the molecule, potentially leading to different biological profiles (e.g., comparing Osajin vs. Scandenone type structures). | researchgate.net |

Strategies for Enhancing Metabolic Stability

A significant hurdle in the development of many natural products as drugs is their rapid metabolism in the body, leading to low bioavailability and short half-lives. nedmdg.orgnumberanalytics.com Enhancing the metabolic stability of this compound is crucial for its potential as a therapeutic agent. This involves identifying metabolically liable "soft spots" in the molecule and modifying them to resist enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes. numberanalytics.comresearchgate.net

Common strategies to improve metabolic stability include:

Blocking Sites of Metabolism: Unsubstituted aromatic rings, like the B-ring of the isoflavone core, are prone to oxidation. pressbooks.pub Introducing electron-withdrawing groups or bulky substituents can sterically hinder or electronically deactivate the ring, preventing metabolic attack. researchgate.net For this compound, adding a halogen or a trifluoromethyl group to the B-ring could be a viable strategy.

Replacing Labile Groups: While the ether linkage at the 4'-position is generally more stable than a free phenol, other parts of the molecule might be labile. If any ester groups were to be introduced as part of a prodrug strategy, for example, they could be replaced with more stable bioisosteres like amides or oxetanes. numberanalytics.compressbooks.pub

Reducing Lipophilicity: Highly lipophilic compounds are often more readily metabolized. researchgate.net While some lipophilicity is necessary for membrane permeation, it can be fine-tuned by introducing polar groups to achieve a better balance of activity and metabolic stability.

Deuteration: Replacing a carbon-hydrogen bond at a known metabolic site with a stronger carbon-deuterium bond can significantly slow the rate of metabolism at that position, a technique known as the "kinetic isotope effect." pressbooks.pub

Table 2: Proposed Strategies to Enhance the Metabolic Stability of this compound

| Metabolic Liability | Proposed Strategy | Specific Modification Example | Rationale | Reference |

| Oxidation of B-ring | Introduce electron-withdrawing groups or steric bulk. | Add a fluorine or chlorine atom to the B-ring. | Deactivates the aromatic ring towards CYP-mediated oxidation. | researchgate.netpressbooks.pub |

| Benzylic Oxidation | Introduce heteroatoms into the aromatic rings. | Replace the B-ring phenyl group with a pyridine (B92270) or pyrimidine (B1678525) ring. | Nitrogen-containing heteroaromatics are generally more resistant to CYP oxidation. | pressbooks.pub |

| General Metabolism | Reduce overall lipophilicity. | Introduce a small polar functional group (e.g., hydroxyl, small ether) on the prenyl moiety. | Decreases affinity for lipophilic binding sites of metabolic enzymes. | researchgate.net |

| Cleavage at Specific C-H bonds | Deuteration at metabolically "hot" spots. | Replace susceptible C-H bonds on the prenyl group with C-D bonds. | The stronger C-D bond slows the rate of enzymatic cleavage. | pressbooks.pub |

By employing these derivatization and prodrug strategies, researchers can systematically address the potential shortcomings of this compound, paving the way for the development of novel therapeutics with improved efficacy and pharmacokinetic properties.

Vi. Pharmacological and Biological Activities: Mechanistic Investigations

Molecular Mechanisms of Antioxidant Activity

The potential antioxidant activities of isoflavonoids like Osajin (B1677503) suggest that Osajin 4'-methyl ether may also possess such properties. Research in this area would typically focus on its ability to counteract oxidative stress at a molecular level.

Investigations would be necessary to determine if this compound can directly neutralize reactive oxygen species. This would involve assays to measure its capacity to scavenge key ROS such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide. The structural features of the molecule, including the presence and availability of phenolic hydroxyl groups, would be critical in this activity. Studies on the parent compound, Osajin, have indicated ROS scavenging activity, but it is unclear how the methylation at the 4'-position would alter this function.

A key mechanism of antioxidant defense is the upregulation of endogenous antioxidant enzymes. Research would be required to explore whether this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of Nrf2 leads to the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). Studies on related compounds have shown modulation of these enzymatic systems, but specific data for this compound is currently unavailable.

Anti-inflammatory Mechanisms

The anti-inflammatory properties observed in Osajin and other flavonoids suggest a similar potential for this compound. Mechanistic studies would be crucial to understand how it might modulate inflammatory responses.

Research would need to be conducted to assess the effect of this compound on the production of key pro-inflammatory cytokines. Studies involving cell cultures, such as lipopolysaccharide (LPS)-stimulated macrophages, would be essential to quantify any reduction in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While analogues of Osajin have demonstrated the ability to inhibit these cytokines, specific inhibitory concentrations (IC₅₀) and the dose-dependent effects of this compound remain to be determined.

A critical area of investigation would be the effect of this compound on major inflammatory signaling pathways. Research would focus on its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes. Furthermore, its impact on the mitogen-activated protein kinase (MAPK) signaling cascades, including p38, JNK, and ERK, would need to be elucidated. The parent compound, Osajin, has been reported to suppress NF-κB activity, but the specific molecular interactions and effects of the 4'-methyl ether derivative on these pathways are unknown.

To fully understand its anti-inflammatory potential, it would be necessary to identify the specific cellular and molecular targets of this compound within immune cells. This would involve studying its effects on the function of macrophages, lymphocytes, and other immune cells. Research could explore its influence on processes such as phagocytosis, antigen presentation, and immune cell proliferation and differentiation. Currently, there is a lack of data on the specific interactions of this compound with molecular targets in these cells.

Information regarding "this compound" is not available in the provided search results.

Extensive searches for scientific literature detailing the pharmacological and biological activities of "this compound" did not yield specific information required to populate the requested article sections. The available research primarily focuses on the related compound, Osajin.

Consequently, there is no data to report on the following for this compound:

Enzyme Modulation Studies: No information was found regarding its inhibition kinetics, binding mechanisms, or its specificity and selectivity profile against enzyme panels.

Cellular and Molecular Targets Underlying Cytotoxicity: There is no available research on its ability to induce apoptosis pathways, cause cell cycle perturbations, or its interactions with cellular macromolecules.

Therefore, the generation of an article strictly adhering to the provided outline and focusing solely on this compound is not possible based on the current scientific literature landscape.

Neurobiological Interactions

The exploration of this compound's impact on the central nervous system would involve a multi-faceted approach, investigating its interactions at the molecular, cellular, and systemic levels.

Receptor Binding and Agonist/Antagonist Activities

To determine the direct molecular targets of this compound within the brain, a series of receptor binding assays would be required. This would involve testing the compound's affinity for a wide array of CNS receptors, including but not limited to those for neurotransmitters such as dopamine, serotonin, acetylcholine, GABA, and glutamate. Should significant binding be observed, further functional assays would be necessary to characterize the nature of this interaction—whether this compound acts as an agonist, initiating a cellular response, or as an antagonist, blocking the receptor's activity.

Hypothetical Receptor Binding Profile for this compound

| Receptor Target | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| Dopamine D2 | Data not available | Data not available |

| Serotonin 5-HT2A | Data not available | Data not available |

| Muscarinic M1 | Data not available | Data not available |

| GABAA | Data not available | Data not available |

Neurotransmitter System Modulation

Beyond direct receptor binding, this compound could influence neuronal communication by modulating the synthesis, release, or reuptake of neurotransmitters. Investigating these potential effects would involve techniques such as in vivo microdialysis in animal models to measure real-time changes in neurotransmitter levels in specific brain regions following administration of the compound. Such studies would reveal whether this compound enhances or diminishes the activity of key neurotransmitter systems, which could have significant implications for its potential pharmacological profile.

Potential Modulatory Effects of this compound on Neurotransmitter Systems

| Neurotransmitter System | Potential Effect | Method of Investigation |

|---|---|---|

| Dopaminergic | Data not available | Microdialysis, HPLC-ECD |

| Serotonergic | Data not available | Microdialysis, HPLC-ECD |

| Cholinergic | Data not available | Choline acetyltransferase assays |

Cellular Neuroprotection Mechanisms

The potential for this compound to protect neurons from damage or degeneration would be another critical area of investigation. Research in this domain would utilize in vitro models of neuronal stress, such as exposure to oxidative agents, excitotoxins, or inflammatory mediators. The ability of this compound to mitigate cell death and preserve neuronal function in these models would be assessed. Key mechanistic pathways to explore would include the activation of antioxidant response elements, inhibition of pro-inflammatory signaling cascades, and modulation of apoptotic pathways.

Investigative Approaches for Cellular Neuroprotection

| Model of Neuronal Stress | Potential Protective Mechanism | Key Biomarkers to Measure |

|---|---|---|

| Oxidative Stress (e.g., H2O2) | Upregulation of antioxidant enzymes | Nrf2 activation, HO-1 expression |

| Excitotoxicity (e.g., Glutamate) | Modulation of calcium influx | Intracellular Ca2+ levels, calpain activity |

Vii. Structure Activity Relationship Sar Studies and Computational Approaches

Systematic Investigation of Structural Features and Their Contribution to Biological Efficacy

SAR studies for Osajin (B1677503) 4'-methyl ether and its analogues focus on identifying the key structural motifs, known as pharmacophores, that are essential for molecular recognition and interaction with biological targets. By modifying specific parts of the molecule and observing the resulting changes in biological activity, researchers can map out the structural requirements for efficacy.

The substitution pattern on the B-ring of the isoflavone (B191592) scaffold is a critical determinant of biological activity. The presence of a methyl ether at the 4'-position, as seen in Osajin 4'-methyl ether, significantly influences the molecule's properties compared to its hydroxylated counterpart, Osajin.

Methylation of a hydroxyl group generally increases the lipophilicity of a compound. This can enhance its ability to cross cell membranes, potentially leading to improved bioavailability and intracellular accumulation. tandfonline.comresearchgate.net In a study on the related prenylated isoflavonoid (B1168493) Alpinumisoflavone, 4'-O-methylation was found to enhance anticancer activities. frontiersin.org Another study on prenylated isoflavones isolated from the stem of Derris scandens identified 4′-O-methyl osajin and reported its antibacterial activity. researchgate.net

The replacement of a hydrogen-bonding donor (the -OH group in Osajin) with a non-hydrogen-bonding group (the -OCH3 group in this compound) can also alter the compound's interaction with specific target proteins. While the hydroxyl group might be crucial for forming a key hydrogen bond in one target's binding pocket, the increased hydrophobicity and steric bulk of the methoxy (B1213986) group might be favored by another. This highlights how a simple methylation can redirect or modify the biological activity profile of the parent molecule.

Table 1: Comparison of Functional Groups at the 4'-Position

| Compound Name | Functional Group at 4'-Position | Key Property Change | Potential Impact on Activity |

|---|---|---|---|

| Osajin | Hydroxyl (-OH) | Acts as H-bond donor | May form specific hydrogen bonds with target |

| This compound | Methyl Ether (-OCH3) | Increased lipophilicity; loss of H-bond donor capability | Enhanced membrane permeability; altered target binding preference frontiersin.orgresearchgate.net |

Prenylation, the attachment of a prenyl (or dimethylallyl) group, is a common modification of flavonoids that often enhances their biological potential. tandfonline.comnih.gov This lipophilic side chain can significantly impact how the molecule interacts with biological systems.

Several studies have demonstrated that the presence of prenyl groups generally renders flavonoids and isoflavonoids with improved bioactivities, including antibacterial, anti-inflammatory, and anticancer effects, when compared to their non-prenylated parent compounds. tandfonline.comresearchgate.netfrontiersin.org The increased lipophilicity conferred by the prenyl moiety enhances the affinity of the flavonoid for biological membranes, which can facilitate cell entry and interaction with membrane-bound or intracellular targets. tandfonline.comresearchgate.net For instance, studies on various prenylated isoflavones have shown that this structural feature is key for their antibacterial activity. mdpi.com

The position of the prenyl group is also a critical factor. A comparative study of the antimicrobial prenylated isoflavonoids wighteone (B192679) (prenylated at C6) and lupiwighteone (B192169) (prenylated at C8) showed a significant difference in activity, underscoring the importance of the prenyl group's location on the flavonoid core for membrane insertion and subsequent antimicrobial action. acs.orgacs.org In Osajin and its 4'-methyl ether derivative, the fusion of a prenyl group to form the dimethylpyran ring is a defining structural feature that contributes to its specific biological profile. researchgate.net The synthesis of various analogues of Osajin with modified side chains has been a strategy to explore new bioactive lead compounds. researchgate.netmdpi.com

Table 2: Impact of Prenylation on Isoflavone Activity

| Feature | General Effect | Source |

|---|---|---|

| Presence of Prenyl Group | Enhances lipophilicity and affinity for cell membranes. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

| Often leads to increased biological activity (e.g., antimicrobial, anticancer). frontiersin.orgtandfonline.com | frontiersin.orgtandfonline.com | |

| Position of Prenyl Group | Crucial for specific interactions and activity levels. acs.orgacs.org | acs.orgacs.org |

| Cyclization of Prenyl Group | Can decrease antibacterial activity in some isoflavones. mdpi.com | mdpi.com |

The chromen-4-one (1-benzopyran-4-one) ring system is the fundamental skeleton of all flavonoids, including isoflavones like this compound. mdpi.com This rigid, bicyclic fragment is considered a "privileged structure" in medicinal chemistry. This term is used for molecular scaffolds that are able to provide ligands for diverse biological receptors, and thus appear frequently in pharmacologically active compounds. nih.gov

The chromen-4-one core acts as a rigid scaffold that correctly orients the substituent groups—such as the B-ring and the prenyl moiety—in three-dimensional space, allowing for optimal interaction with target sites. Its structure, featuring a ketone group and an ether linkage, contributes to the electronic properties of the molecule, which are essential for binding interactions. A wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial effects, have been attributed to compounds possessing this core structure. nih.gov The synthesis of novel derivatives often focuses on maintaining the chromen-4-one core while modifying the peripheral substituents to optimize activity and selectivity. researchgate.netmdpi.com

In Silico Modeling and Molecular Docking Studies

Computational chemistry provides powerful tools to predict and analyze the interactions between a small molecule like this compound and its potential biological targets. In silico methods such as molecular docking and virtual screening accelerate the drug discovery process by identifying promising candidates and providing mechanistic insights at the molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov While specific docking studies on this compound are not widely reported, research on the parent compound, Osajin, provides valuable insights that can be extrapolated to its methylated derivative.

One study investigated the interaction of Osajin with G-quadruplex DNA, a secondary structure found in regions like telomeres and oncogene promoters. Molecular docking simulations suggested that Osajin interacts with the G-quadruplex primarily through a stacking pattern. nih.govtandfonline.com Another in silico study explored the anti-inflammatory potential of Osajin by docking it to Interleukin-33 (IL-33), a key protein in the pathogenesis of sepsis-associated acute kidney injury. The results showed a promising binding score, indicating a strong potential for interaction. nih.gov Furthermore, molecular docking of Osajin-triazole hybrids against the HERA protein showed strong interactions, correlating well with their observed anti-proliferative activity. asianpubs.org

These studies on Osajin suggest that its derivatives, including the 4'-methyl ether, likely interact with target proteins through a combination of hydrophobic interactions (facilitated by the prenyl and core structures) and specific polar contacts. The 4'-methyl ether group, while unable to form hydrogen bonds, could participate in favorable hydrophobic or van der Waals interactions within a nonpolar pocket of a target protein.

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net The flavonoid scaffold is frequently used as a template in such screening campaigns due to its proven biological relevance. nih.gov

The structure of this compound, with its distinct combination of an isoflavone core, a dimethylpyran ring, and a methylated B-ring, represents a valuable starting point for the design of new bioactive molecules. Virtual screening could be employed to explore chemical space around this core structure. For example, libraries of virtual compounds could be generated by modifying the B-ring substitution, altering the prenyl chain, or adding new functional groups. These virtual libraries could then be docked against various biological targets to identify novel analogues with potentially higher potency, improved selectivity, or entirely new pharmacological profiles. This approach allows for the rapid and cost-effective exploration of vast numbers of potential derivatives before committing to chemical synthesis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern a specific biological response. wikipedia.org For flavonoids and isoflavonoids, including prenylated derivatives like this compound, QSAR studies provide valuable insights into the structural features essential for their biological functions.

Research in this area for flavonoids has demonstrated that their antioxidant capacities are significantly influenced by the number and position of hydroxyl groups on the flavonoid ring system. nih.gov QSAR models for phenolic antioxidants have been developed using calculated parameters such as the heat of formation (Hf), the energy of the highest occupied molecular orbital (E(homo)) of the parent compound, and the number of hydroxyl groups (OH). nih.gov Such models can effectively estimate the antioxidant activities of new phenolic compounds. nih.gov

In more complex 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMSIA), various molecular field properties are correlated with biological activity. For a series of natural flavonoid derivatives studied as acetylcholinesterase inhibitors, a CoMSIA model revealed that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties were all crucial for their inhibitory activity. globalresearchonline.net These analyses help in designing new molecules with potentially enhanced activity by modifying specific structural features. globalresearchonline.net

While specific QSAR studies focusing exclusively on this compound are not prevalent in publicly accessible literature, the methodologies are broadly applied to isoflavonoid classes. A typical QSAR analysis involves calculating a range of molecular descriptors for a set of related compounds and correlating them with their measured biological activity (e.g., IC₅₀ values). The resulting mathematical equation forms the QSAR model.

Table 1: Example of Molecular Descriptors Used in QSAR Models for Flavonoids

This table illustrates typical descriptors that would be calculated for a compound like this compound in a QSAR study. The values are hypothetical and for illustrative purposes.

| Descriptor | Description | Potential Influence on Activity |

| Topological Descriptors | ||

| Molecular Weight | Mass of the molecule. | Can influence solubility and transport. |

| Wiener Index | A distance-based descriptor reflecting molecular branching. | Related to molecular shape and size. |

| Electronic Descriptors | ||

| E(homo) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (antioxidant activity). |

| E(lumo) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences interactions with polar biological targets. |

| Physicochemical Descriptors | ||

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of hydrophobicity, affecting membrane permeability. |

| TPSA | Topological Polar Surface Area. | Predicts hydrogen bonding potential and cell permeability. |

| Steric/3D Descriptors | ||

| Molecular Volume | The volume occupied by the molecule. | Affects how the molecule fits into a binding site. |

| Surface Area | The total surface area of the molecule. | Influences intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov By simulating the interactions within a biological system at the atomic level, MD can provide detailed insights into the conformational dynamics of a ligand like this compound and its binding affinity to a biological target, such as an enzyme or receptor. nih.govtandfonline.com

For isoflavonoids, MD simulations have been employed to investigate their interactions with various proteins. nih.govnih.gov These simulations can validate findings from molecular docking studies and provide a more dynamic picture of the ligand-receptor complex. tandfonline.com Key analyses performed during MD simulations include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds formed between the ligand and the receptor over time. tandfonline.com

For instance, an MD simulation study of the isoflavones daidzein (B1669772) and genistein (B1671435) with the Lox-2 receptor showed that daidzein formed a more stable complex, indicated by lower RMSD values and a higher propensity for hydrogen bonding with key residues. nih.govtandfonline.com Such studies are crucial for understanding the structural basis of inhibition and for identifying promising drug candidates. nih.gov Similarly, MD simulations have been used to explore the interaction of prenylated isoflavonoids with lipid bilayers, revealing how these compounds permeate cell membranes, a key factor in their antimicrobial activity. acs.org The simulations can calculate the potential of mean force (PMF), which describes the free energy profile of moving the molecule into the membrane, indicating the favorability of intercalation. acs.org

The binding free energy, which can be calculated from MD trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), provides a quantitative estimate of the binding affinity. This energy term can be further broken down into contributions from van der Waals forces, electrostatic interactions, and solvation energies, offering a detailed understanding of the forces driving the binding process. nih.gov

Table 2: Representative Data from a Molecular Dynamics Simulation of an Isoflavonoid-Protein Complex

This table presents typical output data from an MD simulation, illustrating the analysis used to evaluate the stability and binding of a compound. The values are illustrative, based on findings for related isoflavonoids like daidzein. tandfonline.com

| Parameter | Description | Illustrative Finding | Interpretation |

| RMSD (Å) | Root Mean Square Deviation of the protein-ligand complex from the initial structure. | Average value of 2.5 Å after an initial equilibration period. | A stable and low RMSD indicates the complex remains in a consistent conformation throughout the simulation. |

| RMSF (Å) | Root Mean Square Fluctuation of individual amino acid residues. | High fluctuations in loop regions (e.g., 3.0 Å), low in the binding site (e.g., 1.0 Å). | Identifies flexible parts of the protein and stable regions involved in ligand binding. |

| Hydrogen Bonds | Average number of hydrogen bonds between the ligand and protein. | An average of 2-3 hydrogen bonds maintained throughout the simulation. | Consistent hydrogen bonding signifies a stable and specific interaction with the target. |

| Binding Free Energy (kcal/mol) | The calculated free energy of binding for the ligand to the protein. | -35 kcal/mol | A negative value indicates a favorable binding affinity. |

| - van der Waals Energy | Contribution of van der Waals forces to the binding free energy. | -45 kcal/mol | Shows that van der Waals interactions are a major driving force for binding. |

| - Electrostatic Energy | Contribution of electrostatic forces to the binding free energy. | -15 kcal/mol | Indicates a significant contribution from electrostatic and hydrogen bonding interactions. |

Through these computational approaches, researchers can build a comprehensive understanding of how the specific structural features of this compound, such as its prenyl group and methoxy moiety, influence its interaction with biological targets, guiding further experimental studies and drug design efforts.

Viii. Advanced Analytical Method Development and Validation

Chromatographic Method Optimization for High-Throughput Analysis

For high-throughput analysis, minimizing run times without sacrificing resolution is paramount. Modern techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) are favored over traditional HPLC as they utilize columns with smaller particle sizes (<2 µm) or fused-core particles, enabling rapid and highly efficient separations. jfda-online.comnih.gov The optimization process involves a systematic evaluation of parameters including column chemistry, mobile phase composition, flow rate, and temperature to achieve the best balance of speed and separation efficiency for Osajin (B1677503) 4'-methyl ether and related impurities. mdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the trace analysis of prenylated flavonoids due to its exceptional sensitivity and selectivity. nih.govresearchgate.net This method is indispensable for quantifying low concentrations of Osajin 4'-methyl ether in complex sample matrices.

Development would focus on a reversed-phase UHPLC system, likely with a C18 or a pentafluorophenyl (F5) column, which provide excellent separation for isoflavones. nih.govgigvvy.com The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in a gradient elution mode to effectively resolve analytes. nih.govmdpi.com

Mass spectrometric detection, usually with an electrospray ionization (ESI) source operating in positive ion mode, would be optimized. The [M+H]⁺ ion for this compound would be selected as the precursor ion in the first quadrupole. Following collision-induced dissociation (CID), specific product ions, likely resulting from the neutral loss of the prenyl group or other characteristic fragments, would be monitored in the third quadrupole (Multiple Reaction Monitoring, MRM), ensuring high specificity. nih.govmdpi.com High-throughput is further enabled by using 96-well plates for sample preparation and autosampling. nih.gov

| Parameter | Typical/Proposed Value for this compound Analysis |

|---|---|

| Chromatography System | UHPLC |

| Column | Reversed-phase C18 or F5 (e.g., 2.1 x 50 mm, 1.7 µm) gigvvy.com |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile or Methanol (B129727) nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Precursor Ion [M+H]⁺ | m/z 419.18 (Calculated for C₂₆H₂₆O₅) |

| Proposed Product Ions | Fragments corresponding to neutral losses (e.g., loss of C₄H₈ from prenyl group) mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas chromatography is not the primary choice for analyzing flavonoids because of their high molecular weight and low volatility; however, it can be a powerful tool after appropriate derivatization. jfda-online.comtandfonline.com For this compound, GC analysis would be contingent on a derivatization step to block the free hydroxyl group, thereby increasing its volatility and thermal stability.

The most common selective detector paired with GC for this purpose is a mass spectrometer (GC-MS). nih.govresearchgate.net A GC-MS method offers high resolving power and provides structural information from the mass spectra, which aids in identification. A flame ionization detector (FID) could also be used, but it lacks the specificity of MS. researchgate.net Method optimization would involve selecting the appropriate capillary column and defining a temperature program that effectively separates the derivatized analyte from derivatizing agent artifacts and other sample components.

| Parameter | Typical Value for Derivatized Isoflavone (B191592) Analysis |

|---|---|

| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Derivatization | Required (e.g., Silylation) researchgate.net |

| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) nih.gov |

| Carrier Gas | Helium |

| Temperature Program | Initial temp ~100°C, ramped to ~300°C nih.gov |

| Detector | Mass Spectrometer (Scan or Selected Ion Monitoring mode) |

Spectroscopic Assays for Detection and Quantification

Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a simpler and more accessible alternative to chromatographic techniques for quantification, although with lower specificity. mdpi.comscielo.br These assays are often used for determining total flavonoid content but can be adapted for specific compounds.

A common approach for flavonoids involves chelation with aluminum chloride (AlCl₃). scielo.br This reaction is specific to flavonoids that possess a 5-hydroxy-4-keto system or an ortho-dihydroxyl group, resulting in the formation of a stable complex that exhibits a bathochromic (red) shift in the UV-Visible spectrum. scielo.br Since this compound retains the 5-hydroxy-4-keto moiety of the parent osajin structure, this method would be applicable. Quantification is achieved by measuring the absorbance of the complex at the new, longer wavelength and comparing it to a calibration curve prepared with known concentrations of an analytical standard. While rapid and cost-effective, this method is susceptible to interference from other flavonoids with similar structural features. Fourier-transform infrared (FT-IR) spectroscopy has also been used to quantify total isoflavones in complex mixtures. researchgate.net

Derivatization Strategies for Enhanced Analytical Performance (e.g., Methyl Ether Derivatization for GC-MS)

Derivatization is a critical sample preparation step for the GC-MS analysis of polar compounds like isoflavones, as it converts them into more volatile and thermally stable forms suitable for gas-phase analysis. yonsei.ac.krnih.gov

The most prevalent strategy for flavonoids is silylation, which targets active hydrogen atoms in hydroxyl groups. yonsei.ac.krnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. mdpi.comyonsei.ac.kr For this compound, the silylation reaction would specifically target the phenolic hydroxyl group at the C-5 position. The existing 4'-methyl ether group would not participate in the reaction.

While the prompt mentions methyl ether derivatization, this is typically a strategy for structural elucidation or modifying polarity for liquid chromatography, rather than a primary method for increasing volatility for GC analysis of a compound that is already a methyl ether. Silylation remains the superior and standard approach for preparing flavonoids for GC-MS.

| Reagent | Abbreviation | Target Functional Group | Primary Application |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide nih.govyonsei.ac.kr | MSTFA | Hydroxyl (-OH) | GC-MS (Silylation) |

| N,O-bis(trimethylsilyl)trifluoroacetamide mdpi.comyonsei.ac.kr | BSTFA | Hydroxyl (-OH) | GC-MS (Silylation) |

| Trimethylchlorosilane (used as a catalyst) yonsei.ac.kr | TMCS | Hydroxyl (-OH) | GC-MS (Silylation Catalyst) |

Bioanalytical Method Development for In Vitro and Ex Vivo Studies (Non-Human)

Developing bioanalytical methods is essential for studying the metabolic fate or cellular interactions of this compound in non-human in vitro (e.g., cell cultures, microsomes) and ex vivo (e.g., tissue homogenates) systems. nih.govoup.com These methods must be capable of accurately quantifying the analyte in complex biological matrices.

A crucial component of bioanalytical method development is sample preparation, which aims to isolate the analyte and remove interfering substances like proteins and lipids. nih.govmdpi.com Common techniques include:

Protein Precipitation (PPT): A rapid method where a cold organic solvent (e.g., acetonitrile) is added to the sample to denature and precipitate proteins.

Liquid-Liquid Extraction (LLE): A technique where the analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). mdpi.com

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent (e.g., C18) while interferences are washed away, after which the analyte is eluted with a small volume of organic solvent. nih.gov